molecular formula C8H3BrF3NO B13528399 1-Bromo-2-isocyanato-4-(trifluoromethyl)benzene

1-Bromo-2-isocyanato-4-(trifluoromethyl)benzene

Cat. No.: B13528399
M. Wt: 266.01 g/mol
InChI Key: SYBIVWXJBHNUPO-UHFFFAOYSA-N
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Description

1-Bromo-2-isocyanato-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, isocyanate, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-isocyanato-4-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the introduction of bromine, isocyanate, and trifluoromethyl groups onto a benzene ring. One common method involves the bromination of 2-isocyanato-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-isocyanato-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Addition Reactions: Alcohols or amines in the presence of catalysts like dibutyltin dilaurate.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

    Addition Reactions: Urethanes or ureas.

    Oxidation and Reduction Reactions: Corresponding oxides or amines.

Scientific Research Applications

1-Bromo-2-isocyanato-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential use in developing pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-isocyanato-4-(trifluoromethyl)benzene involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products. The bromine atom can participate in substitution reactions, allowing the introduction of various functional groups. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

  • 1-Bromo-4-(trifluoromethyl)benzene
  • 1-Bromo-2-(trifluoromethyl)benzene
  • 4-(Trifluoromethyl)phenyl isocyanate

Uniqueness: 1-Bromo-2-isocyanato-4-(trifluoromethyl)benzene is unique due to the presence of both bromine and isocyanate groups on the same benzene ring, along with the trifluoromethyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds that may lack one or more of these groups.

Properties

Molecular Formula

C8H3BrF3NO

Molecular Weight

266.01 g/mol

IUPAC Name

1-bromo-2-isocyanato-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H3BrF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H

InChI Key

SYBIVWXJBHNUPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=C=O)Br

Origin of Product

United States

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